cytochalasin D

概要

説明

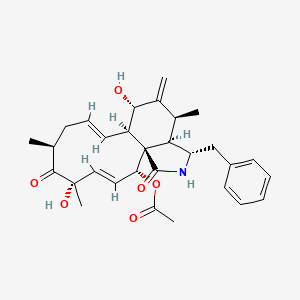

Cytochalasin D is a fungal-derived alkaloid produced by molds such as Helminthosporium. It is a potent inhibitor of actin polymerization, disrupting actin microfilaments and activating p53-dependent pathways, which causes cell cycle arrest at the G1-S transition

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of cytochalasin D involves complex bioinspired strategies. One key step is an intramolecular Diels–Alder reaction, which closes the 11-membered ring and introduces the required stereochemistry at several stereogenic centers . The synthesis typically involves multiple steps, including the formation of the isoindolone core and the macrocyclic ring.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty of large-scale synthesis. Most this compound used in research is obtained through fermentation of fungal cultures, particularly those of Helminthosporium species .

化学反応の分析

Types of Reactions: Cytochalasin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different research purposes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired modification but typically involve standard laboratory techniques.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used to study the structure-activity relationships and enhance the compound’s bioactivity .

科学的研究の応用

Cancer Research

Cytochalasin D's ability to disrupt actin filaments is particularly useful in cancer studies:

- Cell Migration and Invasion : It helps in understanding how cancer cells move and invade surrounding tissues, contributing to the development of anti-metastatic therapies .

- Drug Screening : The compound is used in high-throughput assays to identify potential inhibitors of actin polymerization, aiding in the search for new therapeutic agents targeting the cytoskeleton .

Immunology

In immunological studies, this compound plays a crucial role:

- Immune Cell Function : It assists in investigating the dynamics of immune cell migration and activation, which are essential for effective immune responses .

- Inflammatory Responses : By disrupting actin dynamics, researchers can study how immune cells respond to inflammation and infection.

Neuroscience

The actin cytoskeleton is vital for neuronal development:

- Synaptic Plasticity : this compound is utilized to explore how actin influences synaptic changes during learning and memory processes .

- Neurodegenerative Diseases : Researchers investigate how disruptions in actin dynamics contribute to conditions like Alzheimer's disease.

Stem Cell Research

In regenerative medicine, this compound aids in understanding stem cell behavior:

- Differentiation Studies : The compound is used to assess how actin dynamics affect stem cell differentiation pathways, particularly in chondrogenesis .

- Tissue Engineering : Insights gained from using this compound can inform strategies for tissue regeneration and repair.

Case Studies

Implications and Future Directions

While this compound has significantly advanced our understanding of cellular processes involving the actin cytoskeleton, challenges such as toxicity and delivery methods remain. Ongoing research into derivatives and combination therapies holds promise for expanding its applications in both research and clinical settings.

作用機序

Cytochalasin D exerts its effects by binding to the barbed (plus) ends of actin filaments, preventing the addition of new actin monomers. This inhibition of actin polymerization leads to the disruption of actin microfilaments and activation of p53-dependent pathways, causing cell cycle arrest at the G1-S transition . The compound’s ability to interfere with actin dynamics makes it a valuable tool for studying cellular processes involving the cytoskeleton.

類似化合物との比較

Cytochalasin D is part of a larger group of fungal metabolites known as cytochalasins. Similar compounds include:

Cytochalasin A: Known for its sulfhydryl-reactive properties and inhibition of cell growth and sugar uptake.

Cytochalasin B: Inhibits cell division and glucose transport, and is used to study cell motility and morphology.

Cytochalasin E: Unique for its ability to produce a “halo” around the nucleus and its inhibitory effects on angiogenesis and tumor growth.

Latrunculin A and B: Actin polymerization inhibitors that work synergistically with cytochalasins to disrupt actin filaments.

This compound is unique in its potent inhibition of actin polymerization and its broad range of effective concentrations, making it a versatile tool in scientific research .

生物活性

Cytochalasin D (Cyto D) is a potent fungal metabolite known for its significant impact on the actin cytoskeleton, influencing various cellular processes such as migration, division, and intracellular transport. This article reviews the biological activity of Cyto D, focusing on its mechanisms of action, effects on different cell types, and implications in research and clinical settings.

Cyto D primarily acts by binding to the barbed ends of actin filaments, inhibiting the addition of actin monomers and thus preventing filament polymerization. This disruption leads to a range of cellular responses:

- Disruption of Cytoskeletal Networks : Cyto D severely disrupts the organization of cytoskeletal networks, increasing the number of free actin filament ends. This results in the formation of filamentous aggregates or foci predominantly composed of actin filaments .

- Effects on Tight Junctions : In epithelial cells, Cyto D has been shown to increase tight junction permeability by disrupting the apical actin ring while affecting basal actin bundles differently. This differential sensitivity suggests that apical actin is crucial for maintaining tight junction integrity .

- Inhibition of Cell Migration : Cyto D significantly inhibits smooth muscle cell migration and contraction, which has implications for vascular remodeling and intimal hyperplasia following angioplasty .

Effects on Cell Types

-

Smooth Muscle Cells :

- Cyto D treatment resulted in decreased contractility and migration in smooth muscle cells from rabbit carotid arteries. In vitro studies showed a concentration-dependent inhibition of cellular outgrowth and migration, with significant reductions in α-SMC actin expression following local delivery in vivo .

- Epithelial Cells :

- Mesenchymal Cells :

Case Studies

- A study examining the effects of Cyto D on wound healing demonstrated that both Cyto D and blebbistatin impaired collective cell migration in 3T3 cells. Wound closure was significantly reduced when treated with Cyto D at concentrations as low as 100 nM .

- Another investigation into the effects of Cyto D on pathogenic bacteria revealed that it inhibited internalization processes, suggesting potential applications in controlling bacterial infections .

Data Table: Concentration-Dependent Effects of this compound

| Concentration (μg/ml) | Effect on Tight Junction Permeability | Effect on Smooth Muscle Cell Migration | Effect on Wound Healing |

|---|---|---|---|

| 0 | No effect | No effect | Normal |

| 2 | Significant decrease | Moderate inhibition | Moderate impairment |

| 10 | Increased permeability | Significant inhibition | Severe impairment |

| 20 | Lesser effect than expected | Severe inhibition | Complete impairment |

特性

IUPAC Name |

(16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZRWUKZFQQKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CYTOCHALASIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860273 | |

| Record name | 3-Benzyl-6,12-dihydroxy-4,10,12-trimethyl-5-methylidene-1,11-dioxo-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-15-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992), Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CYTOCHALASIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Cytochalasin D | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/, IN THE EARLY STAGE OF CYTOLOGICAL RESEARCH USING CYTOCHALASINS THE MODE OF ACTION OF THE COMPOUNDS WAS EXPLAINED AS DIRECT DISRUPTION OF MICROFILAMENTS INTERFERRING WITH CONTRACTILE MOVEMENTS OF THE MAMMALIAN CELLS. FURTHER STUDY, ESPECIALLY THE OBSERVATION OF THEIR EFFECTS ON THE TRANSPORT OF A NUMBER OF SUBSTANCES INTO THE CELLS, REVEALED A MORE COMPLEX MODE OF ACTION. IT IS CLEAR THAT THE NATURE OF THE BINDING BETWEEN THE CYTOCHALASINS & ACTIVE SITES IS NOT COVALENT BECAUSE OF THE RAPID REVERSIBILITY OF THE ACTION. /CYTOCHALASINS/, THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE., CYTOCHALASIN D DID NOT PREVENT ATTACHMENT BUT DID PREVENT ENTRY OF TOXOPLASMA GONDII INTO PERITONEAL MACROPHAGES AND BLADDER TUMOR 4934 CELLS., For more Mechanism of Action (Complete) data for CYTOCHALASIN D (9 total), please visit the HSDB record page. | |

| Details | RYNING FW, REMINGTON JS; EFFECT OF CYTOCHALASIN D ON TOXOPLASMA GONDII CELL ENTRY; INFECT IMMUN 20(3) 739 (1978) | |

| Record name | CYTOCHALASIN D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ACETONE-PETROLEUM ETHER | |

CAS No. |

22144-77-0 | |

| Record name | CYTOCHALASIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7(S),18(R)-dihydroxy-16(S),18-dimethyl-10-phenyl[11]cytochalasa-6(12),13(E),19(E)-triene-1,17-dione 21(R)-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOCHALASIN D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

491 to 500 °F (decomposes) (NTP, 1992), 267-271 °C | |

| Details | Cole, R. J. and R. H. Cox. Handbook of Toxic Fungal Metabolites. New York: Academic Press, Inc., 1981., p. 299 | |

| Record name | CYTOCHALASIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Cole, R. J. and R. H. Cox. Handbook of Toxic Fungal Metabolites. New York: Academic Press, Inc., 1981., p. 299 | |

| Record name | CYTOCHALASIN D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Cytochalasin D?

A1: this compound primarily targets actin filaments, specifically binding to the barbed (+) end of actin filaments and inhibiting their polymerization. []

Q2: How does this compound affect actin filament dynamics?

A2: this compound preferentially binds to the barbed end of actin filaments, effectively capping them and preventing further monomer addition. This leads to a net depolymerization of actin filaments, as monomer dissociation from the pointed (-) end continues. [, ]

Q3: What are the downstream effects of this compound treatment on cells?

A3: this compound treatment can lead to a variety of cellular effects, including:

- Changes in cell morphology: Cells often become rounded due to the disruption of the actin cytoskeleton. [, , ]

- Inhibition of cell movement and migration: Processes like phagocytosis and chemotaxis are often disrupted. [, , ]

- Alterations in intracellular transport: Movement of vesicles and organelles can be impaired. [, , ]

- Changes in cell signaling: Disruption of the actin cytoskeleton can impact various signaling pathways, including those involving focal adhesion kinase (FAK) and NF-κB. [, , ]

- Induction of apoptosis: In some cell types, prolonged CytoD treatment can trigger programmed cell death. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C30H37NO6, and its molecular weight is 507.62 g/mol. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。